molecular formula C15H10ClFO4 B6408589 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261931-19-4

5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408589
CAS No.: 1261931-19-4
M. Wt: 308.69 g/mol
InChI Key: ZADNYJCTBOVJCE-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro group at the 5th position, a fluoro group at the 2nd position, and a methoxycarbonyl group at the 5th position on the phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acid derivatives as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Boronic Acid Derivatives: Commonly used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions may produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and research applications, differentiating it from other similar compounds.

Properties

IUPAC Name

3-chloro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-3-13(17)12(7-8)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADNYJCTBOVJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691476
Record name 5-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-19-4
Record name 5-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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